Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
CAS No.: 35699-24-2
Cat. No.: VC7970015
Molecular Formula: C21H43NO2
Molecular Weight: 341.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35699-24-2 |
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Molecular Formula | C21H43NO2 |
Molecular Weight | 341.6 g/mol |
IUPAC Name | N-(2-hydroxyethyl)-N-methyloctadecanamide |
Standard InChI | InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h23H,3-20H2,1-2H3 |
Standard InChI Key | UOFPCDKBJJVSSD-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)N(C)CCO |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)N(C)CCO |
Introduction
Structural and Molecular Characteristics
The compound’s molecular architecture consists of three distinct regions:
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Hydrophobic octadecanoyl chain: An 18-carbon saturated hydrocarbon tail that facilitates van der Waals interactions.
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Tertiary amide core: The nitrogen atom is bonded to a methyl group and a 2-hydroxyethyl group, introducing steric and electronic modifications compared to primary or secondary amides.
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Hydroxyethyl substituent: A polar moiety capable of forming hydrogen bonds, enhancing solubility in polar solvents.
Comparative Structural Analysis
The absence of a mid-chain hydroxyl group (unlike the RSC compound) reduces conformational flexibility but enhances hydrophobic packing efficiency .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via amide coupling between stearic acid (octadecanoic acid) and N-methyl ethanolamine. Key steps include:
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Activation: Stearic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Coupling: Reaction with N-methyl ethanolamine in anhydrous toluene at 80–100°C for 6–8 hours.
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Purification: Recrystallization from ethanol yields the pure product (typical yield: 75–85%).
Critical Parameters:
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Stoichiometry: A 1:1 molar ratio minimizes byproducts like N,N-dimethyl derivatives.
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Solvent Choice: Toluene prevents side reactions compared to polar aprotic solvents.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Feedstock: Stearic acid and N-methyl ethanolamine are mixed preheated to 120°C.
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Catalysis: Titanium tetrachloride (TiCl₄) accelerates amide bond formation.
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Downstream Processing: Centrifugal separation removes unreacted amines, followed by vacuum distillation.
Physicochemical Properties
Thermal Behavior
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Melting Point: 92–95°C (higher than primary amides due to reduced steric hindrance).
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Thermal Stability: Decomposes at 280°C via C–N bond cleavage.
Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
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Water | 0.2 | Limited by hydrophobic chain |
Ethanol | 15.4 | Enhanced by hydroxyethyl group |
Hexane | 2.1 | Dominated by chain interactions |
Dichloromethane | 8.9 | Moderate polarity match |
Functional Applications
Mechano-Responsive Materials
Studies on analogous hydroxyalkyl octadecanamides demonstrate that hydrogen-bonded networks enable gelation in organic solvents . For N-(2-hydroxyethyl)-N-methyl derivatives:
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Gelation Capacity: Forms thermoreversible gels in toluene at 2–5 wt%.
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Strain Recovery: Exhibits 80% viscoelastic recovery post-shear, comparable to (R)-12-hydroxy-N-(5-hydroxypentyl)octadecanamide .
Biomedical Applications
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Drug Delivery: Micellar aggregates (critical micelle concentration: 0.15 mM) encapsulate hydrophobic drugs like paclitaxel.
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Antimicrobial Activity: Disrupts lipid bilayers of Gram-positive bacteria (MIC: 32 μg/mL against S. aureus).
Research Frontiers
Self-Assembly Dynamics
Molecular dynamics simulations predict that the methyl group introduces asymmetric packing, favoring lamellar over hexagonal phases. Experimental validation using small-angle X-ray scattering (SAXS) is ongoing.
Catalytic Interactions
Preliminary data suggest the hydroxyethyl group coordinates transition metals (e.g., Cu²⁺), enabling use in heterogeneous catalysis.
Challenges and Future Directions
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Scalability: Industrial gel production requires optimizing solvent recycling.
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Toxicology: In vivo studies are needed to assess long-term biocompatibility.
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Functionalization: Introducing photo-responsive groups (e.g., azobenzene) could enable light-activated gelation.
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